molecular formula C7H6BrIO B15202209 4-Bromo-5-iodo-2-methylphenol

4-Bromo-5-iodo-2-methylphenol

Cat. No.: B15202209
M. Wt: 312.93 g/mol
InChI Key: VPUIQRKKZGMUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-iodo-2-methylphenol is an organic compound with the molecular formula C7H6BrIO It is a derivative of phenol, where the hydrogen atoms at positions 4 and 5 of the benzene ring are substituted by bromine and iodine atoms, respectively, and a methyl group is attached to position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-5-iodo-2-methylphenol can be synthesized through a multi-step process involving the bromination and iodination of 2-methylphenol (o-cresol). The general synthetic route involves:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-iodo-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dehalogenated phenols and other reduced products.

    Coupling: Biaryl compounds with diverse functional groups.

Mechanism of Action

The mechanism of action of 4-Bromo-5-iodo-2-methylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, it can act as an agonist or antagonist of specific receptors, modulating their activity and influencing cellular pathways . The exact molecular targets and pathways involved vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these halogens can influence the compound’s electronic properties, making it valuable for specific synthetic and research purposes .

Properties

Molecular Formula

C7H6BrIO

Molecular Weight

312.93 g/mol

IUPAC Name

4-bromo-5-iodo-2-methylphenol

InChI

InChI=1S/C7H6BrIO/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3

InChI Key

VPUIQRKKZGMUHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)I)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.